m-Phenylbenzyl acrylate
Overview
Description
Meta-phenylbenzyl acrylate is a chemical compound with the molecular formula C16H14O2 . It contains a total of 33 bonds, including 19 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aliphatic ester . It is a colorless, transparent liquid at ordinary temperature .
Synthesis Analysis
The synthesis of (meth)acrylate monomers, such as Meta-phenylbenzyl acrylate, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Molecular Structure Analysis
The molecular structure of Meta-phenylbenzyl acrylate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 33 bonds, including 19 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aliphatic ester .Chemical Reactions Analysis
The polymerization process of reacting acrylic monomers, such as Meta-phenylbenzyl acrylate, is a significant area of study . The reversion process of methacrylates is clearly observed during pyrolysis .Physical and Chemical Properties Analysis
Meta-phenylbenzyl acrylate is a colorless, transparent liquid at ordinary temperature . It has a refractive index of 1.5888 and a viscosity of 24 mPa·s at 25° C .Future Directions
Properties
IUPAC Name |
(3-phenylphenyl)methyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-16(17)18-12-13-7-6-10-15(11-13)14-8-4-3-5-9-14/h2-11H,1,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIMZZZMGTENC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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